N-Benzyl-1,3-benzothiazol-2-amine
Overview
Description
N-Benzyl-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring system substituted with a benzyl group at the nitrogen atom. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
N-Benzyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to have significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . As a result, the integrity of the bacterial cell wall is compromised, leading to the death of the bacteria.
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and is critical for the survival and pathogenicity of Mycobacterium tuberculosis. By inhibiting DprE1, this compound disrupts this pathway, leading to the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
N-Benzyl-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, which contribute to its biochemical properties .
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how this compound exerts its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-Benzyl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with benzyl halides under basic conditions . Another approach includes the cyclization of N-benzylthioureas with suitable electrophiles . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N-Benzyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the benzothiazole ring, depending on the reagents and conditions used
Scientific Research Applications
N-Benzyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Properties
IUPAC Name |
N-benzyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMSMWBZPBBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347058 | |
Record name | N-Benzyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-82-0 | |
Record name | N-Benzyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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